molecular formula C12H17NO4S2 B2611581 (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione CAS No. 957017-13-9

(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione

Cat. No. B2611581
CAS RN: 957017-13-9
M. Wt: 303.39
InChI Key: BFPDKNUEBTWCBJ-RYUDHWBXSA-N
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Description

(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione, also known as raltegravir, is a medication used for the treatment of human immunodeficiency virus (HIV) infection. It belongs to the class of drugs called integrase inhibitors, which block the action of the integrase enzyme that the virus uses to insert its genetic material into human cells. Raltegravir was approved by the United States Food and Drug Administration (FDA) in 2007 and has since become an important component of HIV treatment regimens.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione, due to its complex structure and potential biological activity, has attracted attention in synthetic organic chemistry. For instance, Giles, Prakash, and Ramseshu (2007) conducted a study on the synthesis and biological evaluation of substituted thiophenyl derivatives of indane-1, 3-dione. While this study does not directly mention the specified compound, it provides a context for the type of research being conducted in the field, focusing on synthesizing compounds with potential anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities. The synthesized compounds, characterized by I.R. and H1NMR, showed moderate activities, indicating the vast potential for chemical derivatives in therapeutic applications (Giles, Prakash, & Ramseshu, 2007).

Flexibility in Stereoselective Binding

Cho, Ramaswamy, and Plapp (1997) explored the flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides, showcasing the enzyme's ability to accommodate substrates in various orientations. This research highlights the importance of understanding molecular interactions and enzyme binding mechanisms, which could inform the development of compounds with specific stereochemistry for targeted biological effects (Cho, Ramaswamy, & Plapp, 1997).

Synthetic Applications and Molecular Glasses

The synthesis and application of molecules with specific structural features, such as those related to (3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione, have been explored in various contexts. For example, Seniutinas et al. (2012) reported on arylmethylene-1,3-indandione based molecular glasses, demonstrating the potential for creating materials with unique optical properties. Such research underlines the broader applications of complex molecules beyond purely biological roles, extending into materials science and engineering (Seniutinas et al., 2012).

Novel Synthetic Pathways

The exploration of new synthetic pathways for the production of complex organic compounds is a critical area of research. Alizadeh and Rezvanian (2008) described an efficient route to novel arylsulfonamides, showcasing the diverse chemical reactivity and potential for generating compounds with significant biological or material properties. This work illustrates the ongoing efforts to expand the toolkit available for synthesizing compounds with precise structural and functional specifications, which could include derivatives of the specified compound (Alizadeh & Rezvanian, 2008).

properties

IUPAC Name

(3S,4R)-N-methyl-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)12-8-18(14,15)7-11(12)13-2/h3-6,11-13H,7-8H2,1-2H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPDKNUEBTWCBJ-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione

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